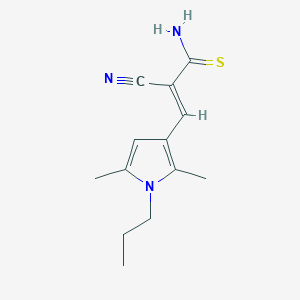

2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

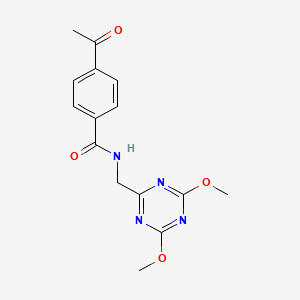

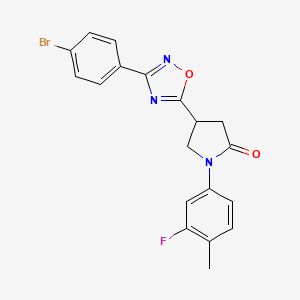

“2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide” is a chemical compound used for proteomics research . Its molecular formula is C13H17N3S .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrole ring substituted with various functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The compound also contains a cyano group (C#N), a propyl group (C3H7), and a thioamide group (C=S).Scientific Research Applications

Structural Characterization and Chemical Properties

The geometric and electronic structural characterization of related pyrrole derivatives, such as (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester, through X-ray diffraction and ab initio quantum mechanics, reveals significant electron delocalization within the pyrrole ring, suggesting its potential as an effective donor or acceptor in π-type charge-transfer complexes (Duchamp et al., 1983). This property is crucial for applications in electronic materials and molecular electronics.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds incorporating the pyrrole moiety demonstrates the versatility of these structures in creating a wide range of chemical entities. For instance, the use of 2-cyano derivatives as key intermediates for synthesizing coumarin, pyridine, pyrrole, and thiazole derivatives showcases the potential for developing novel antimicrobial agents and materials with specific electronic properties (Bondock et al., 2008).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of compounds similar to 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide has yielded promising results. The development of novel heterocycles incorporating the antipyrine moiety, with significant in vitro antitumor activity against specific cell lines, highlights the potential for these compounds in therapeutic applications (Abu-Melha, 2013).

Electronic and Optical Properties

The synthesis and analysis of vinyl derivatives containing the pyrrole unit, such as 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, underscore the compound's interesting electronic and optical properties, including absorption characteristics and thermal stability, which are critical for developing advanced materials for optoelectronic applications (Kotteswaran et al., 2016).

Mechanism of Action

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide involves the reaction of 2-cyano-3-bromoprop-2-enethioamide with 2,5-dimethyl-1-propyl-1H-pyrrole in the presence of a base to form the desired product.", "Starting Materials": [ "2-cyano-3-bromoprop-2-enethioamide", "2,5-dimethyl-1-propyl-1H-pyrrole", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,5-dimethyl-1-propyl-1H-pyrrole to a solution of 2-cyano-3-bromoprop-2-enethioamide in a suitable solvent (e.g. DMF).", "Add a base (e.g. potassium carbonate) to the reaction mixture to facilitate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain the desired product, 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide." ] } | |

CAS No. |

852217-78-8 |

Molecular Formula |

C13H17N3S |

Molecular Weight |

247.36 g/mol |

IUPAC Name |

2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enethioamide |

InChI |

InChI=1S/C13H17N3S/c1-4-5-16-9(2)6-11(10(16)3)7-12(8-14)13(15)17/h6-7H,4-5H2,1-3H3,(H2,15,17) |

InChI Key |

UXDWNBDZMMCIHD-UHFFFAOYSA-N |

SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=S)N)C |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=S)N)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2981886.png)

![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2981889.png)

![1-(cyclopentylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2981890.png)

![7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2981891.png)

![N-(tert-butyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2981898.png)

![4-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2981902.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2981905.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)